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Compound of Interest

Compound Name: Isoquinolin-3-ylmethanol

Cat. No.: B183371

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-yImethanol, a heterocyclic aromatic compound, holds potential as a scaffold in
medicinal chemistry due to the established broad-spectrum biological activities of the
isoquinoline core. This technical guide provides a comprehensive characterization of
Isoquinolin-3-yImethanol, consolidating its physicochemical properties, spectroscopic data,
and a proposed synthetic route. While direct biological data for this specific molecule is limited
in publicly accessible literature, this document serves as a foundational resource for
researchers interested in its further investigation and application in drug discovery and
development.

Physicochemical Properties

Isoquinolin-3-yImethanol is a white to yellow solid at room temperature. Its core structure
consists of a fused benzene and pyridine ring, with a hydroxymethyl substituent at the 3-
position of the isoquinoline nucleus. This functional group provides a reactive site for further
chemical modifications.
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Property Value Reference
Molecular Formula C10H9NO [1]
Molecular Weight 159.18 g/mol [1]

CAS Number 76884-34-9 [1]
Appearance White to yellow solid

Melting Point 81°C

Boiling Point (Predicted) 335.1+17.0°C

Density (Predicted) 1.218 + 0.06 g/cm?3

pKa (Predicted) 13.48 £ 0.10

Spectroscopic Characterization

Detailed experimental spectroscopic data for Isoquinolin-3-ylmethanol is not readily available
in publicly accessible databases. However, based on the known spectral characteristics of the
isoquinoline core and related substituted methanols, the following are the expected
spectroscopic features.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the
isoquinoline ring system and the protons of the hydroxymethyl group. The chemical shifts will
be influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring
currents.

3C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon
atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be downfield
compared to those in the benzene ring due to the deshielding effect of the nitrogen atom.

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by absorption bands corresponding to the various
functional groups present in the molecule.

Functional Group Expected Wavenumber (cm—?)
O-H stretch (alcohol) 3200-3600 (broad)

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic) 2850-3000

C=C and C=N stretch (aromatic) 1450-1600

C-O stretch (primary alcohol) 1000-1075

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M*) at m/z 159.
Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments
from the isoquinoline ring.

Synthesis of Isoquinolin-3-ylmethanol

A specific, detailed experimental protocol for the synthesis of Isoquinolin-3-ylmethanol is not
widely published. However, a common and effective method for the preparation of such
alcohols is the reduction of the corresponding carboxylic acid or its ester. The following is a
proposed experimental protocol based on this established chemical transformation.

Proposed Experimental Protocol: Reduction of
Isoquinoline-3-carboxylic acid

This two-step protocol involves the esterification of isoquinoline-3-carboxylic acid followed by
its reduction to the desired alcohol.

Step 1: Esterification of Isoquinoline-3-carboxylic acid

e Suspend isoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of
carboxylic acid).
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e Cool the suspension in an ice bath.
» Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

 After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 12-16 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, remove the solvent under reduced pressure.

» Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
o Extract the product with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo to yield the methyl isoquinoline-3-carboxylate.

Step 2: Reduction of Methyl isoquinoline-3-carboxylate

o Dissolve the methyl isoquinoline-3-carboxylate (1.0 eq) from the previous step in anhydrous
tetrahydrofuran (THF) or diethyl ether (15-20 mL per gram of ester) under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution in an ice bath.

e Slowly add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise, ensuring the temperature
remains below 10 °C.

 After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
e Monitor the reaction by TLC.

e Once the reaction is complete, cool the mixture in an ice bath and quench the excess LiAlHa
by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous
sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlHa4 in
grams.
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 Stir the resulting mixture until a granular precipitate is formed.
« Filter the solid and wash it with THF or ethyl acetate.

o Concentrate the filtrate under reduced pressure to obtain the crude Isoquinolin-3-

ylmethanol.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes).

Purification

B 'sOGUINOin-3-yimethanol (Column Chiomatography)

B Methyl isoquinoline-3-carboxylate SRS

Isoquinoline-3-carboxylic acid

Esterification
(MeOH, SOCIz)

Click to download full resolution via product page

Proposed synthesis workflow for Isoquinolin-3-ylmethanol.

Reactivity and Potential for Derivatization

The Isoquinolin-3-ylmethanol molecule possesses two primary sites for chemical
modification: the isoquinoline ring and the hydroxymethyl group.

 Isoquinoline Ring: The isoquinoline nucleus is susceptible to electrophilic aromatic
substitution, which typically occurs on the benzene ring (positions 5 and 8). Nucleophilic
substitution is also possible, primarily at positions 1 and 3 of the pyridine ring.

o Hydroxymethyl Group: The primary alcohol functionality at the 3-position is a versatile handle
for a wide range of chemical transformations. It can be oxidized to the corresponding
aldehyde or carboxylic acid. The hydroxyl group can also undergo esterification or
etherification to introduce various functional groups, allowing for the generation of a library of
derivatives for structure-activity relationship (SAR) studies.
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Reactivity and Derivatization
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Potential derivatization pathways for Isoquinolin-3-ylmethanol.

Biological Activity and Therapeutic Potential

While there is a substantial body of research on the biological activities of the broader
isoquinoline class of compounds, specific studies on Isoquinolin-3-ylmethanol are not readily
found in the public domain. The isoquinoline scaffold is a well-established privileged structure

in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological
effects.

Known Activities of Isoquinoline Derivatives:

+ Anticancer: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated
potent cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms
often involve the induction of apoptosis and cell cycle arrest.
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 Antiviral: Certain isoquinoline derivatives have shown promising activity against a range of
viruses.[4]

e Anti-inflammatory: Isoquinoline-based compounds have been reported to possess anti-

inflammatory properties, often through the modulation of key signaling pathways such as NF-
KB.

e Enzyme Inhibition: The isoquinoline nucleus is a common feature in many enzyme inhibitors,
targeting kinases, topoisomerases, and other enzymes implicated in disease.[5]

Given the lack of direct biological data for Isoquinolin-3-ylmethanol, its therapeutic potential
remains speculative. However, its structural features make it an attractive starting point for the
design and synthesis of novel bioactive molecules. The hydroxymethyl group at the 3-position
provides a convenient point for derivatization to explore and optimize interactions with
biological targets.

Known Biological Activities of the Isoquinoline Scaffold

e
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Overview of biological activities associated with the isoquinoline core.

Conclusion
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Isoquinolin-3-yImethanol is a structurally interesting molecule with the potential for further
development in medicinal chemistry. This guide has provided a summary of its known
physicochemical properties and a proposed synthetic route. The significant gap in the literature
regarding its specific spectroscopic characterization and biological activity highlights an
opportunity for future research. The versatile nature of its functional groups makes it an ideal
candidate for the generation of novel compound libraries to be screened for a variety of
therapeutic targets. This document provides a solid foundation for researchers to initiate such
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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